molecular formula C10H12ClNO2 B13163794 1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one

1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one

Cat. No.: B13163794
M. Wt: 213.66 g/mol
InChI Key: ITDZMACMWXLKQF-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes an amino group, a chloro group, and a methoxy group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chloro-5-methoxybenzaldehyde with a suitable reagent to introduce the propanone moiety. This can be done using a Friedel-Crafts acylation reaction, where the aldehyde is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.

    1-(2-Amino-4-chloro-5-methoxyphenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness

1-(2-Amino-4-chloro-5-methoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propanone moiety, along with the amino, chloro, and methoxy groups, allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-amino-4-chloro-5-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H12ClNO2/c1-3-9(13)6-4-10(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3

InChI Key

ITDZMACMWXLKQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1N)Cl)OC

Origin of Product

United States

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